molecular formula C18H19N5O4 B12941628 2'-Deoxy-N-(4-methylbenzoyl)adenosine CAS No. 90335-42-5

2'-Deoxy-N-(4-methylbenzoyl)adenosine

Cat. No.: B12941628
CAS No.: 90335-42-5
M. Wt: 369.4 g/mol
InChI Key: SIPDMTNKXVTSRG-BFHYXJOUSA-N
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Description

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of nucleoside analogs. This compound features a purine base attached to a tetrahydrofuran ring, which is further linked to a benzamide group. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the purine base, which is then coupled with the tetrahydrofuran ring. The final step involves the attachment of the benzamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of benzamide derivatives .

Scientific Research Applications

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its effects on cellular processes. The pathways involved often include the inhibition of DNA or RNA polymerases, making it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide apart is its unique combination of a purine base, tetrahydrofuran ring, and benzamide group. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

90335-42-5

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methylbenzamide

InChI

InChI=1S/C18H19N5O4/c1-10-2-4-11(5-3-10)18(26)22-16-15-17(20-8-19-16)23(9-21-15)14-6-12(25)13(7-24)27-14/h2-5,8-9,12-14,24-25H,6-7H2,1H3,(H,19,20,22,26)/t12-,13+,14+/m0/s1

InChI Key

SIPDMTNKXVTSRG-BFHYXJOUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O

Origin of Product

United States

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